molecular formula C20H23N3O3 B11509620 [4-(2,4-Dimethylphenyl)piperazin-1-yl](2-methyl-3-nitrophenyl)methanone

[4-(2,4-Dimethylphenyl)piperazin-1-yl](2-methyl-3-nitrophenyl)methanone

Cat. No.: B11509620
M. Wt: 353.4 g/mol
InChI Key: PMIYPRKSEKUKRC-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-methyl-3-nitrophenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 2,4-Dimethylphenyl Group: The piperazine ring is then reacted with 2,4-dimethylphenyl chloride in the presence of a base, such as sodium hydride, to introduce the 2,4-dimethylphenyl group.

    Introduction of 2-Methyl-3-Nitrophenylmethanone Moiety: The final step involves the reaction of the substituted piperazine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorosulfonic acid, or halogens with a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for probing biological pathways.

Medicine

In medicine, 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with an amino group instead of a nitro group.

    4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with a chlorine atom instead of a nitro group.

    4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

The uniqueness of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone lies in the presence of both the 2,4-dimethylphenyl and 2-methyl-3-nitrophenylmethanone moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C20H23N3O3/c1-14-7-8-18(15(2)13-14)21-9-11-22(12-10-21)20(24)17-5-4-6-19(16(17)3)23(25)26/h4-8,13H,9-12H2,1-3H3

InChI Key

PMIYPRKSEKUKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C

Origin of Product

United States

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